molecular formula C11H21NO2 B2485424 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine CAS No. 2470435-87-9

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine

Cat. No.: B2485424
CAS No.: 2470435-87-9
M. Wt: 199.294
InChI Key: BZXUONRQDZXVSL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amine functional group. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethyl-2,4-dioxaspiro[5Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

The exact mode of action of 3,3-Dimethyl-2,4-dioxaspiro[5Based on its structural similarity to other compounds, it may interact with its targets through competitive inhibition, leading to changes in the normal functioning of the target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a gabaar antagonist like its structurally similar compounds, it may affect the gabaergic neurotransmission pathway .

Pharmacokinetics

The ADME properties of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound is a liquid at room temperature . This could potentially influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound should be stored at 4°c , suggesting that temperature could play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclohexanone to form the spirocyclic ketal intermediate. This intermediate is then reacted with an amine source under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: This compound has a similar spirocyclic structure but contains a ketone group instead of an amine.

    N,N-Dimethyl-3-azaspiro[5.5]undecan-9-amine: This compound features an azaspiro ring system with a dimethylamine group.

Uniqueness

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is unique due to its specific combination of a dioxaspiro ring and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUONRQDZXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCC(CC2)N)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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